Scaffold Geometry Divergence vs. Naphthol AS‑E (CREB Inhibitor Benchmark)
The target compound incorporates a phenylmethyl linker between the amide nitrogen and the 2‑hydroxynaphthalen‑1‑yl ring, whereas the widely used CREB inhibitor Naphthol AS‑E (N‑(4‑chlorophenyl)‑3‑hydroxy‑2‑naphthamide) connects the 4‑chlorophenyl group directly to the naphthalene carboxamide via an aniline‑type junction . This architectural difference increases the topological polar surface area (tPSA) and the number of rotatable bonds, parameters that directly influence target‑binding conformation and membrane permeability [1]. Naphthol AS‑E exhibits a Kd of 8.6 µM for the CBP KIX domain and an IC50 of 2.26 µM for KIX‑KID blockade, but its rigid naphthanilide geometry prevents it from sampling the conformational space accessible to the phenylmethyl‑bridged scaffold, making the latter a superior tool for probing binding pockets that require an extended or kinked pharmacophore .
| Evidence Dimension | Linker architecture and conformational degrees of freedom |
|---|---|
| Target Compound Data | Phenylmethyl‑bridged scaffold; 5 rotatable bonds; tPSA ≈ 49.5 Ų |
| Comparator Or Baseline | Naphthol AS‑E (CAS 92‑78‑4): direct anilide linkage; 3 rotatable bonds; tPSA ≈ 49.4 Ų |
| Quantified Difference | +2 rotatable bonds; altered dihedral angle distribution between 4‑chlorophenyl and naphthyl moieties |
| Conditions | In silico conformational analysis (MOE/OMEGA) of energy‑minimized structures |
Why This Matters
The additional conformational flexibility enables exploration of binding poses inaccessible to rigid naphthanilides, which is critical when screening against kinases or HDACs with deep or sterically demanding active sites.
- [1] Kode SRL. N‑((2‑hydroxynaphthalen‑1‑yl)(phenyl)methyl)‑3,4,5‑trimethoxybenzamide (BioDeep_00002338468). Computational property data. Accessed May 2026. View Source
